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molecular formula C7H6N4O B1628332 4-(2H-Tetrazol-2-yl)phenol CAS No. 64001-12-3

4-(2H-Tetrazol-2-yl)phenol

Cat. No. B1628332
M. Wt: 162.15 g/mol
InChI Key: XWEZECGCHUPQKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05843966

Procedure details

A suspension of 4-tetrazol-2-yl-phenylamine (5.4 g) in water (42 ml ) and conc sulphuric acid (10 ml) was added slowly to a solution of sodium nitrite (2.3 g) in water (8.5 ml) at 5°. The resulting green solution was stirred at this temperature for ca. 30 min, treated with a mixture of water (50 ml) and conc. sulphuric acid (67 ml) and heated to 120° for 1 h. Water (170 ml) was added, the reaction mixture cooled, saturated with brine (100 ml) and extracted with dichloromethane (3×100 ml), dried (Na2SO4) and evaporated to give the title compound as an orange solid (1.6 g).
Quantity
5.4 g
Type
reactant
Reaction Step One
Name
Quantity
42 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step Two
Name
Quantity
8.5 mL
Type
solvent
Reaction Step Two
Name
brine
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
170 mL
Type
solvent
Reaction Step Four
Quantity
67 mL
Type
solvent
Reaction Step Five
Name
Quantity
50 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[N:1]1[N:2]([C:6]2[CH:11]=[CH:10][C:9](N)=[CH:8][CH:7]=2)[N:3]=[N:4][CH:5]=1.N([O-])=[O:14].[Na+]>O.S(=O)(=O)(O)O.[Cl-].[Na+].O>[N:1]1[N:2]([C:6]2[CH:11]=[CH:10][C:9]([OH:14])=[CH:8][CH:7]=2)[N:3]=[N:4][CH:5]=1 |f:1.2,5.6.7|

Inputs

Step One
Name
Quantity
5.4 g
Type
reactant
Smiles
N=1N(N=NC1)C1=CC=C(C=C1)N
Name
Quantity
42 mL
Type
solvent
Smiles
O
Name
Quantity
10 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
2.3 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
8.5 mL
Type
solvent
Smiles
O
Step Three
Name
brine
Quantity
100 mL
Type
solvent
Smiles
[Cl-].[Na+].O
Step Four
Name
Quantity
170 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
67 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The resulting green solution was stirred at this temperature for ca. 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated to 120° for 1 h
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (3×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
N=1N(N=NC1)C1=CC=C(C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g
YIELD: CALCULATEDPERCENTYIELD 29.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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